4-(Cyclobutylmethoxy)-2-methylaniline
Overview
Description
4-(Cyclobutylmethoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclobutylmethoxy group attached to the benzene ring at the para position relative to the amino group, and a methyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-2-methylaniline typically involves the following steps:
Preparation of 4-(Cyclobutylmethoxy)benzaldehyde: This intermediate can be synthesized by reacting cyclobutylmethanol with 4-hydroxybenzaldehyde in the presence of a suitable catalyst.
Formation of 4-(Cyclobutylmethoxy)-2-methylbenzonitrile: The benzaldehyde derivative is then subjected to a cyanation reaction to introduce the nitrile group.
Reduction to this compound: The nitrile group is reduced to an amine using hydrogenation or other suitable reducing agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclobutylmethoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Cyclobutylmethoxy)-2-nitroaniline.
Reduction: Formation of 4-(Cyclobutylmethoxy)-2-methylcyclohexylamine.
Substitution: Formation of 4-(Cyclobutylmethoxy)-2-chloroaniline.
Scientific Research Applications
4-(Cyclobutylmethoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4-(Cyclobutylmethoxy)benzaldehyde
- 4-(Cyclobutylmethoxy)-2-methylbenzonitrile
- 4-(Cyclobutylmethoxy)-2-nitroaniline
Uniqueness: 4-(Cyclobutylmethoxy)-2-methylaniline is unique due to the presence of both the cyclobutylmethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(cyclobutylmethoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNGYBCRDTGLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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